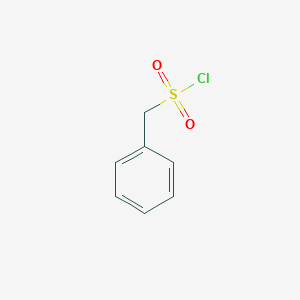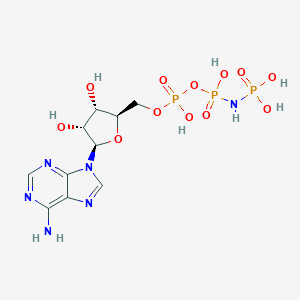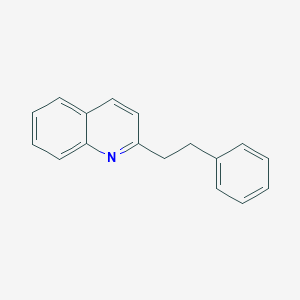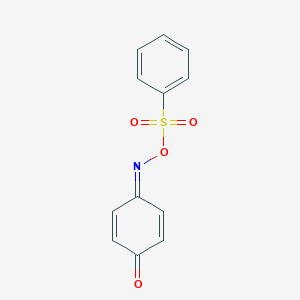
p-Benzoquinone O-(phenylsulfonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Benzoquinone O-(phenylsulfonyl)oxime, commonly referred to as BPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline solid that is used in various applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions. In recent years, BPO has been extensively studied for its potential therapeutic properties, making it an exciting area of research.
Mecanismo De Acción
BPO is known to inhibit the activity of enzymes that are involved in various biological processes. It works by binding to the active site of the enzyme, preventing it from carrying out its function. In addition, BPO has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes it a promising candidate for the development of anticancer drugs.
Efectos Bioquímicos Y Fisiológicos
BPO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of antimicrobial and antiviral drugs. Moreover, BPO has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPO in lab experiments is its unique chemical structure, which allows it to bind to specific targets. This makes it a valuable tool in the study of enzymes and proteins. However, one of the limitations of using BPO is its toxicity. It can be harmful if ingested or inhaled, making it important to handle with care.
Direcciones Futuras
There are several future directions for the study of BPO. One area of research is the development of BPO-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of BPO and its interaction with enzymes and proteins. Moreover, the synthesis of BPO derivatives with improved properties is an exciting area of research. Overall, the study of BPO has the potential to lead to the development of novel therapeutic agents and contribute to our understanding of biological processes.
Métodos De Síntesis
The synthesis of BPO involves the reaction between p-benzoquinone and phenylsulfonylhydroxylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
BPO has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antiviral, and antitumor properties. Moreover, BPO has been used as a probe to study the mechanism of action of various enzymes and proteins. Its unique chemical structure allows it to bind to specific targets, making it a valuable tool in scientific research.
Propiedades
Número CAS |
1831-69-2 |
|---|---|
Nombre del producto |
p-Benzoquinone O-(phenylsulfonyl)oxime |
Fórmula molecular |
C12H9NO4S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C12H9NO4S/c14-11-8-6-10(7-9-11)13-17-18(15,16)12-4-2-1-3-5-12/h1-9H |
Clave InChI |
JOSADQDTFOIECX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Otros números CAS |
1831-69-2 |
Sinónimos |
4-[[(Phenylsulfonyl)oxy]imino]-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



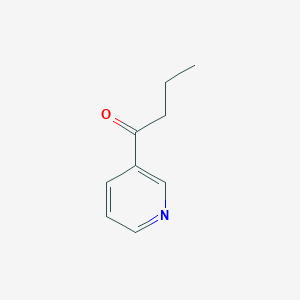
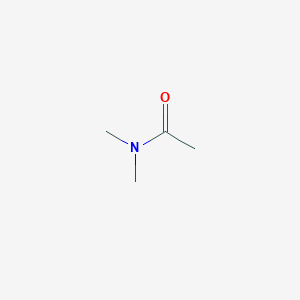
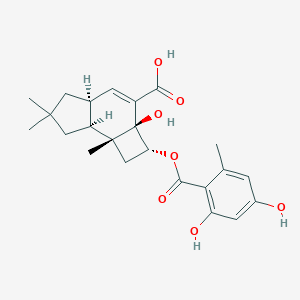
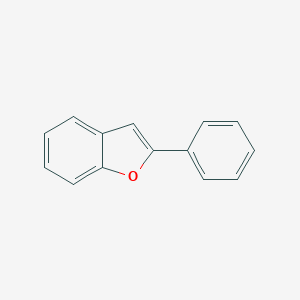
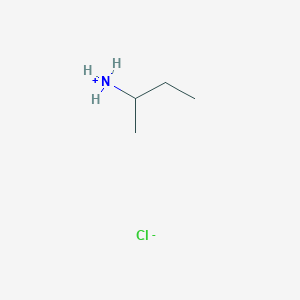
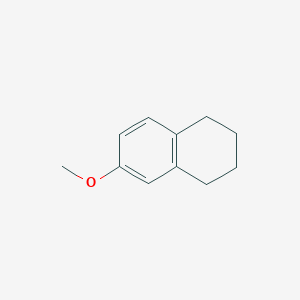
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
